molecular formula C21H21FN2O3S2 B2385233 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 922913-52-8

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Cat. No. B2385233
M. Wt: 432.53
InChI Key: ULKHJZQGBHWLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, also known as DMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTB belongs to the class of thiazole-based compounds and has been found to exhibit various biological activities, making it a promising candidate for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(2,4-dimethoxyphenyl)thiazol-2-amine, which is synthesized from 2,4-dimethoxybenzaldehyde and thiosemicarbazide. The second intermediate is 4-((4-fluorophenyl)thio)butanoyl chloride, which is synthesized from 4-fluorobenzene and butanoyl chloride. These two intermediates are then coupled using N,N-dimethylformamide and triethylamine to form the final product, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide.

Starting Materials
2,4-dimethoxybenzaldehyde, thiosemicarbazide, 4-fluorobenzene, butanoyl chloride, N,N-dimethylformamide, triethylamine

Reaction
Synthesis of 4-(2,4-dimethoxyphenyl)thiazol-2-amine:, - 2,4-dimethoxybenzaldehyde is reacted with thiosemicarbazide in ethanol to form 4-(2,4-dimethoxyphenyl)thiazol-2-thiol., - The thiol is then oxidized using hydrogen peroxide to form 4-(2,4-dimethoxyphenyl)thiazol-2-amine., Synthesis of 4-((4-fluorophenyl)thio)butanoyl chloride:, - 4-fluorobenzene is reacted with butanoyl chloride in the presence of aluminum chloride to form 4-((4-fluorophenyl)thio)butanoyl chloride., Coupling of intermediates to form N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide:, - 4-(2,4-dimethoxyphenyl)thiazol-2-amine and 4-((4-fluorophenyl)thio)butanoyl chloride are coupled using N,N-dimethylformamide and triethylamine to form N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide.

Mechanism Of Action

The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is not fully understood. However, it has been proposed that N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide may inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which play a crucial role in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy. However, one of the limitations of using N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide. One area of research could focus on the development of more potent and selective analogs of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide for cancer therapy. Another area of research could focus on the potential applications of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide in the treatment of inflammatory diseases. Additionally, further studies could be conducted to investigate the mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide and its potential toxicity in vivo.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-17(19(12-15)27-2)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKHJZQGBHWLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.